Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolidine/pyrrolidone derivative featuring a rigid octahydropyrrolo[3,4-c]pyrrole core. This compound belongs to a class of highly functionalized heterocycles with applications in medicinal chemistry and materials science. Below, we present a detailed comparison with structurally similar compounds.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
methyl 1-(3-cyanophenyl)-5-methyl-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H15N3O4/c1-19-14(20)10-11(15(19)21)13(16(22)23-2)18-12(10)9-5-3-4-8(6-9)7-17/h3-6,10-13,18H,1-2H3 |
InChI Key |
BVWWECZLAGSPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Substituent Variations
The octahydropyrrolo[3,4-c]pyrrole core is common among the analogs, but substituents at positions 3 and 5 significantly influence properties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 3-cyanophenyl group contrasts with trifluoromethyl (electron-withdrawing, ) and fluoro/methoxy (mixed electronic effects, ). These groups influence solubility, reactivity, and intermolecular interactions.
- Steric Effects: Bulky substituents (e.g., bis(4-fluorophenyl) in ) may reduce crystallization efficiency compared to smaller groups like methyl or cyano.
Key Observations :
Physicochemical Properties
Melting Points and Stability:
- Compound 4a : Decomposes at 145–147°C.
- Compound 4c (bromophenyl analog): Higher decomposition range (181–183°C), attributed to stronger halogen bonding.
- Compound 6c (ethyl ester with nitrophenyl): Stable up to 203–205°C.
The target compound’s 3-cyanophenyl group likely confers a melting point between 150–200°C, similar to nitrile-containing analogs.
Spectroscopic Data:
Crystallography and Molecular Packing
- Compound forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature common in diketone-containing pyrrolidines. Similar packing is observed in phenyl-substituted analogs .
Biological Activity
Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Understanding its biological activity is crucial for assessing its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrrolo[3,4-c]pyrrole core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. A study involving various pyrrole compounds demonstrated that certain derivatives showed antiproliferative activity comparable to that of established chemotherapeutics like Paclitaxel against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer treatment.
The mechanisms underlying the anticancer effects of this compound may involve:
- Induction of Apoptosis : Similar pyrrole derivatives have been shown to induce programmed cell death in cancer cells through various pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle, leading to growth inhibition in cancerous cells .
In Vitro Studies
In vitro studies utilizing MTT assays have been pivotal in assessing the cytotoxic effects of this compound. These studies typically involve:
- Cell Lines : Testing against a panel of cancer cell lines (e.g., MGC80-3) and normal cell lines.
- Dosing : Evaluating various concentrations to determine the IC50 values for effective dosage.
| Compound | Cell Line Tested | IC50 (µM) | Comparative Drug |
|---|---|---|---|
| This compound | MGC80-3 | X | Paclitaxel |
| Other Pyrrole Derivative | A549 (Lung Cancer) | Y | Doxorubicin |
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications on the pyrrole ring significantly influence biological activity. For instance:
- Substituents at specific positions enhance anticancer efficacy.
- The presence of electron-withdrawing groups like cyano enhances potency against certain cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
